

An In-depth Technical Guide to N-Xantphos: Properties and Applications

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Introduction

N-Xantphos, with the systematic name 4,6-Bis(diphenylphosphino)phenoxazine, is a highly effective bidentate phosphine ligand used extensively in organometallic chemistry and catalysis. As a functionalized analog of the well-known Xantphos ligand, **N-Xantphos** features a phenoxazine backbone that imparts unique electronic properties and reactivity. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its use, and its role in important catalytic cycles, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

N-Xantphos is a solid material valued for its performance as a ligand in various transition metal-catalyzed reactions. Its properties are summarized below, with data for the related and widely used ligand, Xantphos, provided for comparison.

Table 1: Physical Properties of N-Xantphos and Xantphos



Property	N-Xantphos	Xantphos
Systematic Name	4,6- Bis(diphenylphosphino)phenox azine	(9,9-Dimethyl-9H-xanthene- 4,5- diyl)bis(diphenylphosphine)[1]
Synonyms	NiXantphos	4,5- Bis(diphenylphosphino)-9,9- dimethylxanthene[2]
CAS Number	261733-18-0	161265-03-8[1][2]
Molecular Formula	(C ₆ H ₃) ₂ NHO(P(C ₆ H ₅) ₂) ₂	C39H32OP2[1][2]
Molecular Weight	551.55 g/mol	578.63 g/mol [1][2]
Appearance	Solid	White to off-white solid[2]
Melting Point	256-262 °C	224-228 °C[1][2][3][4]
Solubility	Soluble in common organic solvents[5]	Soluble in organic solvents[3] [4][6][7]

Table 2: Chemical and Application Properties of N-Xantphos

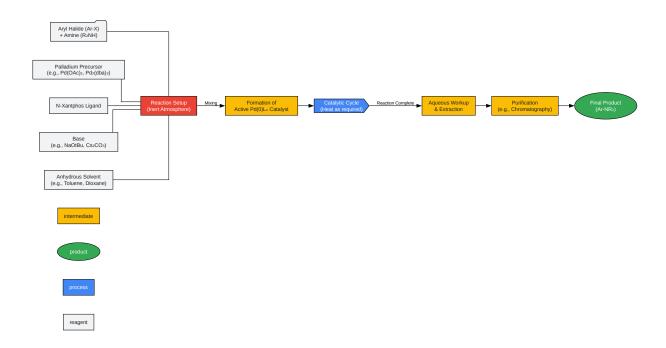


Property	Description
Functional Group	Phosphine
Key Feature	Deprotonatable chelating aryldiphosphine ligand
Stability	N-Xantphos based precatalysts are noted to be air, moisture, and thermally-stable.[5]
Storage	Recommended storage at 2-8°C. For long-term storage of solutions, -80°C (up to 6 months) or -20°C (up to 1 month) under nitrogen and protected from light is suggested.[8]
Primary Applications	Ligand for palladium-catalyzed cross-coupling reactions.
Reaction Types	Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki- Miyaura Coupling.

Catalytic Role and Workflow

N-Xantphos is particularly renowned for its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic chemistry for forming C-N bonds.[9][10] The ligand's structure provides a large "bite angle," which is crucial for promoting the desired catalytic activity and stability of the palladium center. The general workflow for employing **N-Xantphos** in catalysis involves its combination with a palladium precursor to form the active catalyst in situ.



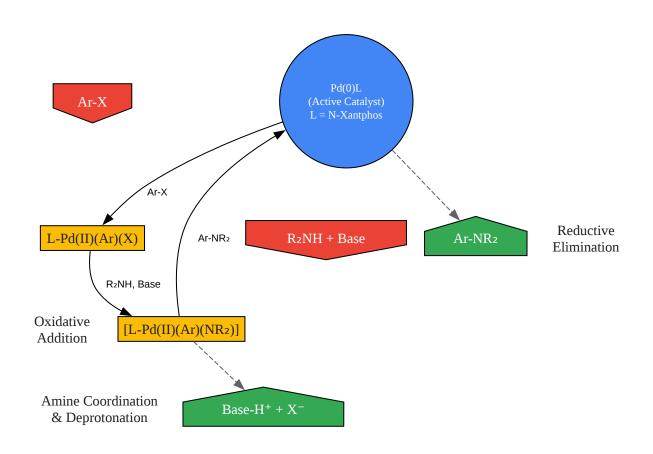


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General experimental workflow for a Buchwald-Hartwig amination using **N-Xantphos**.



The core of **N-Xantphos**'s utility lies in its role within the catalytic cycle. For a typical palladium-catalyzed C-N cross-coupling, the cycle involves the oxidative addition of an aryl halide to the Pd(0)-**N-Xantphos** complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst.



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Simplified catalytic cycle for Buchwald-Hartwig amination with a Pd/**N-Xantphos** system.

Experimental Protocols

The following section details a representative experimental protocol for a Buchwald-Hartwig amination reaction using an **N-Xantphos**-ligated palladium precatalyst.



General Procedure for Palladium-Catalyzed N-Arylation of an Amine

Objective: To synthesize an N-aryl amine from an aryl halide and a primary or secondary amine using a palladium/**N-Xantphos** catalyst system.

Materials:

- Aryl halide (e.g., chlorobenzene, bromobenzene)
- Amine (primary or secondary)
- Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
- N-Xantphos ligand
- Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
- Anhydrous solvent (e.g., toluene, dioxane)
- Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, reflux condenser)
- · Magnetic stirrer and heating plate
- Inert gas supply (Nitrogen or Argon)

Methodology:

- Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.
- Reagent Addition: To the flask are added the palladium precursor (e.g., 1-2 mol%), the N-Xantphos ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).
- Substrate Addition: The aryl halide (1.0 equivalent) and the amine (1.2 equivalents) are added to the flask, followed by the anhydrous solvent.



- Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC, GC-MS).
 Reaction times can vary from a few hours to 24 hours.
- Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), the mixture is cooled to room temperature. The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure N-aryl amine product.

This general protocol is adaptable, and the specific choice of palladium source, base, solvent, and temperature may require optimization depending on the specific substrates being coupled. [11][12] **N-Xantphos** has demonstrated particular effectiveness in the coupling of unactivated aryl chlorides, which are often challenging substrates for other ligands.[9][10][11]

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